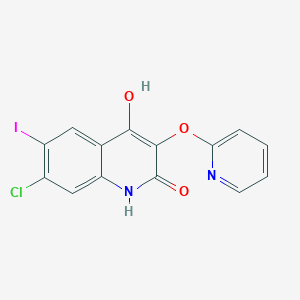
7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by halogenation and hydroxylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinolone derivatives.
Aplicaciones Científicas De Investigación
7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antibacterial properties make it a candidate for developing new antibiotics.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Norfloxacin: A quinolone used to treat urinary tract infections.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one stands out due to its unique combination of halogen atoms and hydroxyl groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H8ClIN2O3 |
|---|---|
Peso molecular |
414.58 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one |
InChI |
InChI=1S/C14H8ClIN2O3/c15-8-6-10-7(5-9(8)16)12(19)13(14(20)18-10)21-11-3-1-2-4-17-11/h1-6H,(H2,18,19,20) |
Clave InChI |
SJEGUHGUDDFMGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



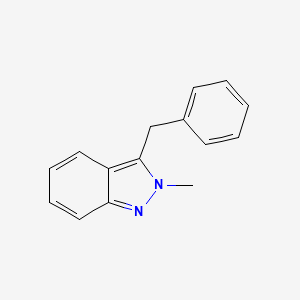
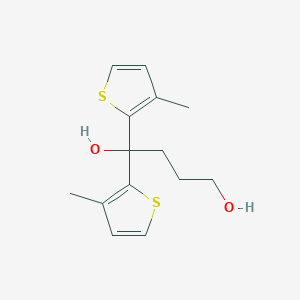

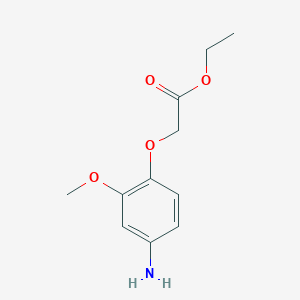
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
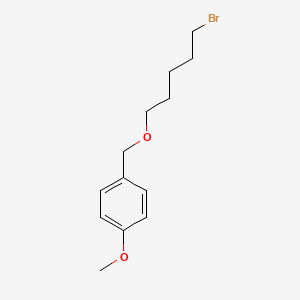
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
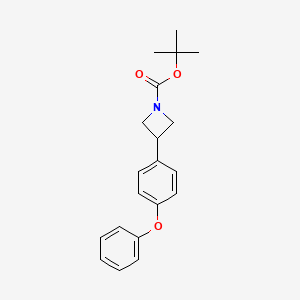
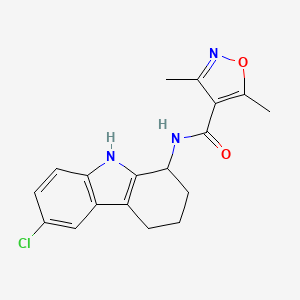
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
